2-Isopropyl-4-methylaniline

Descripción general

Descripción

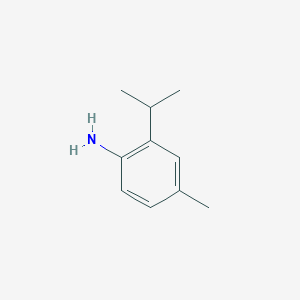

2-Isopropyl-4-methylaniline is a chemical compound with the molecular formula C10H15N . It is also known by other names such as 4-methyl-2-(propan-2-yl)aniline .

Synthesis Analysis

The synthesis of anilines, including this compound, often involves multiple steps such as a Friedel Crafts acylation followed by a Clemmensen Reduction . Aza-Claisen rearrangement has also been used as a key step in the synthesis of specialized anilines .Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C10H15N . The exact structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis

Azo compounds, which include certain derivatives of this compound, exhibit interesting chemical reactions. For instance, they can undergo trans-to-cis isomerization when exposed to UV light .Physical and Chemical Properties Analysis

This compound has a molecular weight of 149.233 and a density of 0.9±0.1 g/cm3 . It has a boiling point of 237.2±9.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Adsorption Characteristics and Environmental Applications

A study by Jianguo et al. (2005) explored the adsorption characteristics of aniline and 4-methylaniline on a bifunctional polymeric resin. The research demonstrated that the resin, modified by sulfonic groups, exhibited higher adsorbing capacities for these compounds compared to Amberlite XAD-4. This suggests potential environmental applications in water purification and the removal of organic contaminants Jianguo et al., 2005.

Antioxidant Activities

Topçu et al. (2021) synthesized novel compounds through the reaction of ω-chloro-isonitrosoacetophenone with various chloro-methylanilines, including 2-chloro-4-methylaniline. These compounds exhibited good antioxidant activities and were suggested as promising antioxidants to combat oxidative stress conditions, indicating potential applications in pharmaceuticals and nutraceuticals Topçu et al., 2021.

Molecular Interactions and Computational Chemistry

Krishna et al. (2013) focused on the molecular interactions between N-methylaniline and alcohols, including isopropyl alcohol. Through dielectric permittivity and computational studies, the research provided insights into the molecular interactions and thermodynamics of these mixtures, which are crucial for understanding solvent effects in chemical reactions and formulations Krishna et al., 2013.

Polymer Synthesis and Characterization

Kumar and Negi (2015) reported on the synthesis of organic compounds including 5-methyl-2-isopropyl-1,3-dioxolan-4-one, indicating applications in polymer chemistry. The synthesized polymers exhibited porous morphology with high water absorption capacity, suggesting their use as viscosifiers in various industries Kumar & Negi, 2015.

Environmental Toxicology

Bundy et al. (2002) conducted a metabonomic assessment of the toxicity of various fluoroanilines, including 2-fluoro-4-methylaniline, to earthworms. This research identified potential biomarkers for xenobiotic toxicity and provided insights into the mechanisms of action of toxic chemicals, relevant for environmental monitoring and risk assessment Bundy et al., 2002.

Spectroscopy and Molecular Structure

Arjunan and Mohan (2008, 2009) performed extensive spectroscopic analyses, including Fourier transform infrared (FTIR) and FT-Raman spectra, of chloro-methylanilines. These studies provided valuable information on the molecular structure, vibrational modes, and interactions of these compounds, crucial for understanding their chemical properties and reactivities Arjunan & Mohan, 2008; Arjunan & Mohan, 2009.

Safety and Hazards

Propiedades

IUPAC Name |

4-methyl-2-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRDBGWGQQYAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285273 | |

| Record name | 4-Methyl-2-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-86-4 | |

| Record name | 4-Methyl-2-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)

![2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione](/img/structure/B3143441.png)

![Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3143467.png)